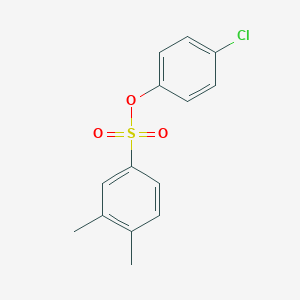
4-Chlorophenyl 3,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 3,4-dimethylbenzenesulfonate, also known as CDMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. The purpose of
Applications De Recherche Scientifique
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a reagent to introduce the sulfonyl group into organic molecules. In material science, this compound has been used to prepare sulfonated polymers that have potential applications in fuel cells. In medicinal chemistry, this compound has been used as a starting material for the synthesis of sulfonamide-based drugs.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate is not well understood. However, it is believed that this compound reacts with various functional groups in organic molecules, including amines, alcohols, and thiols, to form sulfonamide derivatives. These derivatives have been shown to have various biological activities, including antibacterial, antifungal, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of this compound in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has several advantages as a reagent in lab experiments. It is easy to handle, stable, and relatively inexpensive. This compound also has a high reactivity towards various functional groups, making it a versatile reagent in organic synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for 4-Chlorophenyl 3,4-dimethylbenzenesulfonate research. One potential direction is to explore the biological activities of this compound derivatives. Another direction is to investigate the potential applications of this compound in material science, such as the preparation of sulfonated polymers with improved properties. Additionally, further research is needed to understand the mechanism of action and physiological effects of this compound in vivo.
Méthodes De Synthèse
4-Chlorophenyl 3,4-dimethylbenzenesulfonate can be synthesized by reacting 4-chlorophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Propriétés
Formule moléculaire |
C14H13ClO3S |
|---|---|
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
(4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(9-11(10)2)19(16,17)18-13-6-4-12(15)5-7-13/h3-9H,1-2H3 |
Clé InChI |
FSHOBTBSBCCKSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



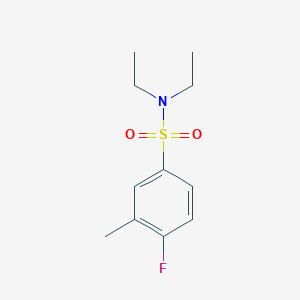
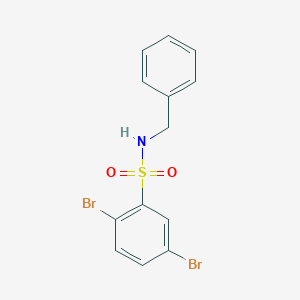
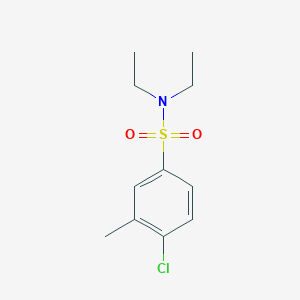
![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
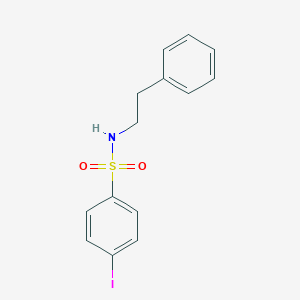
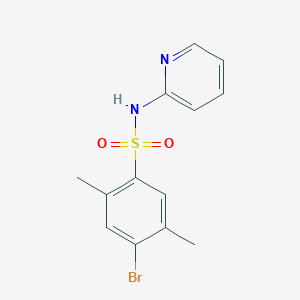
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
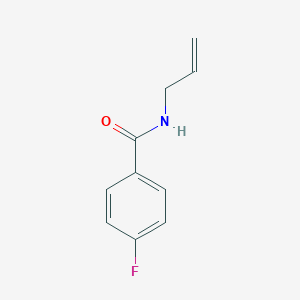
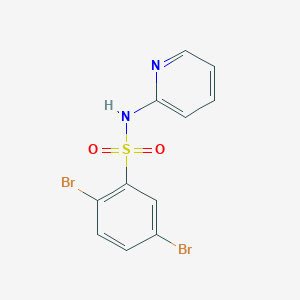
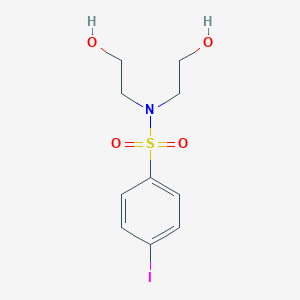
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)
![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)